
4-(N-t-Butylsulfamoyl)-2-methylphenylboronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds involves the use of tert-butanesulfinamide in the synthesis of N-heterocycles via sulfinimines . The process involves the use of enantiopure tert-butanesulfinamide, which is known for its easy access for large-scale reactions, assistance in highly diastereoselective conversions, effortless cleavage, and recyclability after reactions .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, the applications of tert-butanesulfinamide in the synthesis of N-heterocycles via sulfinimines have been explored .Aplicaciones Científicas De Investigación
I have conducted a search for the specific applications of “(4-(N-(tert-Butyl)sulfamoyl)-2-methylphenyl)boronic acid” in various scientific research fields, but it appears that there is limited information available online regarding unique applications for this compound.
Boronic acids, in general, are known for their utility in various sensing applications due to their interactions with diols and strong Lewis bases such as fluoride or cyanide anions . They also show promise in medicinal chemistry, particularly in selective toxicity towards certain cancer cells . However, these references do not provide specific details for the compound .
Mecanismo De Acción
Target of Action
Boronic acids are known to interact with various biological targets, including enzymes and receptors
Mode of Action
Boronic acids are known to form reversible covalent complexes with proteins, particularly with enzymes that have hydroxyl groups in their active sites . This interaction can inhibit the enzyme’s activity, leading to changes in cellular processes .
Biochemical Pathways
Boronic acids are known to be involved in various biochemical pathways due to their ability to inhibit certain enzymes . The downstream effects of these interactions can vary widely, depending on the specific targets and pathways involved.
Pharmacokinetics
Boronic acids are generally well-absorbed and can distribute throughout the body . They are metabolized in the liver and excreted in the urine . These properties can impact the bioavailability of the compound, affecting its efficacy and potential side effects.
Result of Action
The inhibition of enzymes by boronic acids can lead to changes in cellular processes, potentially resulting in therapeutic effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (4-(N-(tert-Butyl)sulfamoyl)-2-methylphenyl)boronic acid. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
Direcciones Futuras
Propiedades
IUPAC Name |
[4-(tert-butylsulfamoyl)-2-methylphenyl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18BNO4S/c1-8-7-9(5-6-10(8)12(14)15)18(16,17)13-11(2,3)4/h5-7,13-15H,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQWDTJUPZNXTFW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)S(=O)(=O)NC(C)(C)C)C)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18BNO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90681741 |
Source


|
| Record name | [4-(tert-Butylsulfamoyl)-2-methylphenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90681741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(N-(tert-Butyl)sulfamoyl)-2-methylphenyl)boronic acid | |
CAS RN |
958651-73-5 |
Source


|
| Record name | [4-(tert-Butylsulfamoyl)-2-methylphenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90681741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

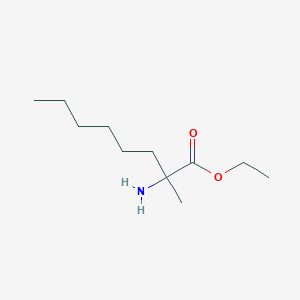
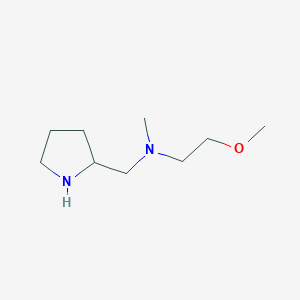


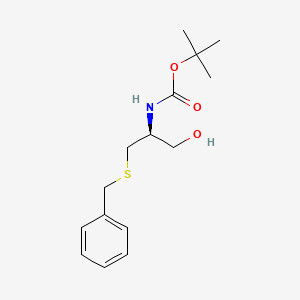
![4-[4-(Propan-2-yl)-1,3-thiazol-2-yl]piperidine dihydrochloride](/img/structure/B1373752.png)
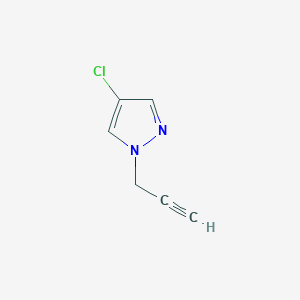
![8lambda6-Thia-1,3-diazaspiro[4.5]decane-2,4,8,8-tetrone](/img/structure/B1373756.png)

![3-[(4-Fluorobenzyl)oxy]azetidine](/img/structure/B1373758.png)
amine hydrochloride](/img/structure/B1373761.png)

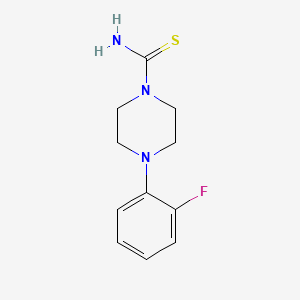
![7-Bromopyrido[3,2-d]pyrimidin-4-amine](/img/structure/B1373764.png)